What are the chemical properties of Hexafluoroacetone sesquihydrate?
What are the chemical properties of Hexafluoroacetone sesquihydrate?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoroacetone (B58046) (HFA) is a non-flammable, colorless gas with a musty odor.[1] It is a highly reactive electrophile that readily reacts with water to form hydrates.[2][3] The most common and stable hydrated form is Hexafluoroacetone sesquihydrate. This technical guide provides an in-depth overview of the chemical properties of Hexafluoroacetone sesquihydrate, including its physical characteristics, reactivity, and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are also presented to support researchers in their laboratory work.
Chemical and Physical Properties
Hexafluoroacetone sesquihydrate is a colorless liquid or low melting solid.[4] It is characterized by its acidic nature and miscibility with water.[5] A summary of its key quantitative properties is presented in Table 1.
Table 1: Quantitative Chemical and Physical Properties of Hexafluoroacetone and its Hydrates
| Property | Value | Source |
| Hexafluoroacetone (Anhydrous) | ||
| Molecular Formula | C3F6O | [3][6] |
| Molecular Weight | 166.02 g/mol | [3][6] |
| Boiling Point | -28 °C to -26 °C | [1] |
| Melting Point | -129 °C | [3][6] |
| Density | 1.32 g/mL (liquid) | [3][6] |
| Vapor Pressure | 5.8 atm (20 °C) | [6] |
| Hexafluoroacetone Sesquihydrate | ||
| CAS Number | 13098-39-0 | [7] |
| Molecular Formula | C3F6O · 1.5H2O | [3] |
| Molecular Weight | 193.05 g/mol | [5] |
| Melting Point/Range | 10 °C to 21 °C | |
| pH | ~1 (undiluted) | [5] |
| Hexafluoroacetone Trihydrate | ||
| CAS Number | 34202-69-2 | [8] |
| Molecular Formula | C3F6O · 3H2O | |
| Molecular Weight | 220.07 g/mol | [8] |
| Melting Point/Range | 18-21 °C | |
| Density | 1.579 g/mL at 25 °C | |
| Refractive Index | n20/D 1.319 |
Reactivity and Stability
Hexafluoroacetone is a potent electrophile, readily undergoing nucleophilic attack at the carbonyl carbon.[6] It reacts vigorously and exothermically with water to form a stable gem-diol, Hexafluoropropane-2,2-diol.[2][6] The equilibrium for this hydration is highly favorable, with an equilibrium constant (Keq) of 10^6 M^-1.[6] The sesquihydrate is an acidic compound.[5]
The compound is incompatible with strong oxidizing agents, acids, and bases.[7] Thermal decomposition, which occurs at temperatures above 550°C, can release toxic and corrosive fumes, including hydrogen fluoride, carbon monoxide, and carbon dioxide.[2][7]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Hexafluoroacetone sesquihydrate. A summary of available spectroscopic data is provided below.
Table 2: Spectroscopic Data for Hexafluoroacetone and its Hydrates
| Technique | Species | Key Features | Source |
| Infrared (IR) Spectroscopy | Anhydrous HFA (vapor) | Strong C=O stretch around 1806 cm⁻¹ | |
| HFA Hydrate (B1144303) | Broad O-H stretch, absence of strong C=O stretch | [2] | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | HFA Hydrate | ¹³C NMR: Signal for the diol carbon. ¹⁹F NMR: Singlet for the CF₃ groups, with chemical shift dependent on the adduct. | [9][10] |
| Mass Spectrometry (MS) | Anhydrous HFA | Molecular ion peak (M⁺) at m/z 166. Fragmentation pattern showing loss of CF₃ groups. | [11] |
Experimental Protocols
Synthesis of Hexafluoroacetone Sesquihydrate
The synthesis of Hexafluoroacetone sesquihydrate involves the controlled hydration of anhydrous Hexafluoroacetone. Anhydrous HFA can be prepared via the oxidation of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (B1606920).[12][13]
Materials:
-
2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane
-
Sodium nitrite (B80452)
-
Water
-
Sulfuric acid (for purification)
-
Three-necked flask, mechanical stirrer, thermometer, dropping funnel, reflux condenser, dry-ice condenser
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser connected to a dry-ice condenser, add sodium nitrite and water to acetonitrile.[13]
-
Heat the reaction mixture to 70-75 °C.[13]
-
Add 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane dropwise to the heated mixture.[13]
-
Reflux the reaction mixture for 2 hours. The resulting mixture will contain Hexafluoroacetone hydrates.[13]
-
Distill the liquid contents from the reaction mass under vacuum to dryness.[13]
-
The distillate, containing acetonitrile and HFA hydrate, is then carefully distilled from sulfuric acid to yield purified anhydrous Hexafluoroacetone, which is collected in a cold trap.[13]
-
To prepare the sesquihydrate, slowly add a stoichiometric amount (1.5 equivalents) of water to the anhydrous Hexafluoroacetone while cooling the mixture in an ice bath. The reaction is exothermic.
References
- 1. Hexafluoroacetone CAS#: 684-16-2 [m.chemicalbook.com]
- 2. Hexafluoroacetone | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexafluoroacetone [chemeurope.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Hexafluoroacetone - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. Hexafluoroacetone trihydrate | 34202-69-2 [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spectrabase.com [spectrabase.com]
- 11. 2-Propanone, 1,1,1,3,3,3-hexafluoro- [webbook.nist.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Volume # 6(133), November - December 2020 — "Preparation of hexafluoroacetone by oxidation of 2,2,4,4-tetrakis(trifluoromethyl)tiethane with sodium nitrite" [en.notes.fluorine1.ru]
